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Compound of Interest

Compound Name: 4-(Piperidin-4-yl)aniline

Cat. No.: B052056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(Piperidin-4-yl)aniline, a key intermediate in the synthesis of various
pharmacologically active molecules. This document is intended to serve as a valuable resource
for researchers and scientists involved in drug discovery and development by presenting
detailed spectroscopic information and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-(Piperidin-4-
ylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

6.98 d, J=8.4 Hz 2H Ar-H (ortho to NH2)
Ar-H (ortho to

6.63 d, J=8.4 Hz 2H o
piperidine)

3.49 brs 2H NH:2
Piperidine-H (axial,

3.09 d, J=12.0 Hz 2H
C2/C6)
Piperidine-H

2.65 t, J=12.0 Hz 2H .
(equatorial, C2/C6)

2.45 tt, J=11.2, 3.6 Hz 1H Piperidine-H (C4)
Piperidine-H (axial,

1.70 d, J=12.0 Hz 2H
C3/C5)
Piperidine-H

1.55 qd, J=12.0, 3.6 Hz 2H .
(equatorial, C3/C5)

1.45 brs 1H NH (piperidine)

Solvent: CDCIs, Frequency: 400 MHz
13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assignment

144.9 Ar-C-NH:z

137.2 Ar-C-Piperidine

128.8 Ar-CH (ortho to piperidine)
115.4 Ar-CH (ortho to NH2)

46.5 Piperidine-CHz (C2/C6)
44.2 Piperidine-CH (C4)

34.6 Piperidine-CHz (C3/C5)

Solvent: CDClIs, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Intensity

Assignment

N-H stretch (NHz, primary

3435, 3350 Strong, Sharp ]
amine)
) N-H stretch (piperidine,
3290 Medium, Broad ]
secondary amine)
3020 Medium Aromatic C-H stretch
Aliphatic C-H stretch
2925, 2850 Strong o
(piperidine)
1620 Strong N-H bend (NH-z)
1520 Strong Aromatic C=C stretch
p-disubstituted benzene C-H
820 Strong

bend

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment
176.13 100 [M]* (Molecular lon)
175.12 85 [M-H]*+

[M - CaHsN]* (loss of
120.08 60 o

piperidine fragment)
93.06 45 [CeH7N]* (aniline fragment)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: A sample of 4-(Piperidin-4-yl)aniline (approximately 10 mg) was
dissolved in deuterated chloroform (CDClIs, 0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

1H NMR Parameters:

Frequency: 400 MHz

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 10.0 us

Acquisition Time: 4.0 s

13C NMR Parameters:

e Frequency: 100 MHz
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e Number of Scans: 1024
¢ Relaxation Delay: 2.0 s
e Pulse Program: Standard proton-decoupled pulse sequence.

Data Processing: The resulting Free Induction Decays (FIDs) were processed using
MestReNova software. Fourier transformation, phase correction, and baseline correction were
applied. Chemical shifts were referenced to the residual solvent peak of CDCls (6 = 7.26 ppm
for *H and 6 = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid 4-(Piperidin-4-yl)aniline was placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with a UATR accessory.

Parameters:

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm—?

e Number of Scans: 16

Data Processing: The spectrum was baseline corrected and the peak wavenumbers were
identified using the instrument's software.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 4-(Piperidin-4-yl)aniline was prepared in methanol.

Instrumentation: Mass spectral data was obtained using a Thermo Scientific ISQ EC single
quadrupole mass spectrometer with an electron ionization (EI) source.

Parameters:
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lonization Mode: Electron lonization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: 50 - 500 m/z

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and
major fragmentation patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-(Piperidin-4-yl)aniline.
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General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-(Piperidin-4-yl)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052056#spectroscopic-data-for-4-piperidin-4-yl-
aniline-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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